Methyl 2-(1-aminocycloheptyl)acetate
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Overview
Description
Methyl 2-(1-aminocycloheptyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cycloheptane, featuring an amino group attached to the cycloheptyl ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-aminocycloheptyl)acetate typically involves the esterification of 2-(1-aminocycloheptyl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: 2-(1-aminocycloheptyl)acetic acid.
Reduction: 2-(1-aminocycloheptyl)ethanol.
Substitution: 2-(1-aminocycloheptyl)acetamide.
Scientific Research Applications
Methyl 2-(1-aminocycloheptyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester functional group.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism by which Methyl 2-(1-aminocycloheptyl)acetate exerts its effects is primarily through its interactions with biological molecules. The ester functional group can undergo hydrolysis in the presence of esterases, releasing the active amino acid derivative. This interaction can modulate various biochemical pathways, depending on the specific target molecules involved.
Comparison with Similar Compounds
Methyl 2-(1-aminocyclohexyl)acetate: Similar structure but with a six-membered ring instead of a seven-membered ring.
Methyl 2-(1-aminocyclopentyl)acetate: Features a five-membered ring.
Methyl 2-(1-aminocyclobutyl)acetate: Contains a four-membered ring.
Uniqueness: Methyl 2-(1-aminocycloheptyl)acetate is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 2-(1-aminocycloheptyl)acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and neurological effects, supported by relevant studies and data.
This compound is an ester derivative that can be synthesized through various methods involving cycloheptanone and methyl acetate, often utilizing enzymatic catalysis for improved yields and selectivity. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including liver and breast cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Analysis
A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated an IC50 value of approximately 5 µM, suggesting potent anticancer activity comparable to established chemotherapeutics.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 5 | Induction of apoptosis |
MCF-7 (Breast) | 8 | Cell cycle arrest |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various bacterial and fungal strains. In particular, it has shown effectiveness against Staphylococcus aureus and Candida albicans, indicating its potential use as an antimicrobial agent.
Minimum Inhibitory Concentration (MIC) Studies
The MIC values for this compound were determined using standard broth microdilution methods:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Candida albicans | 10 |
These findings suggest that this compound could be developed into a novel antimicrobial agent.
Neurological Effects
The compound's interaction with neurotransmitter systems has made it a subject of interest in neuroscience research. Preliminary studies suggest that this compound may have anxiolytic and antidepressant-like effects in animal models.
Behavioral Studies
In a behavioral study involving rodents, administration of this compound resulted in reduced anxiety-like behavior in the elevated plus maze test, indicating potential therapeutic applications in treating anxiety disorders.
Properties
IUPAC Name |
methyl 2-(1-aminocycloheptyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-9(12)8-10(11)6-4-2-3-5-7-10/h2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVYTBLHTWLCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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